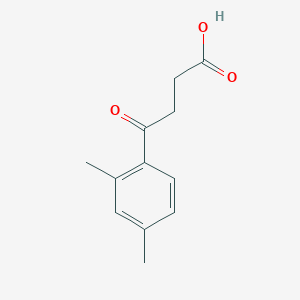

4-(2,4-Dimethylphenyl)-4-oxobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dimethylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8-3-4-10(9(2)7-8)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLUOTCHTVZCDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303878 | |

| Record name | 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15880-03-2 | |

| Record name | 15880-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development by consolidating available data, outlining experimental protocols, and exploring potential avenues for future research.

Core Chemical Properties

4-(2,4-Dimethylphenyl)-4-oxobutanoic acid, also known by its synonym 3-(2,4-dimethylbenzoyl)propionic acid, is an aromatic ketoacid. Its core structure consists of a butanoic acid chain attached to a 2,4-dimethylphenyl group via a ketone. This seemingly simple molecule holds potential for further chemical derivatization and exploration of its biological activities.

Physicochemical Data

A summary of the key physicochemical properties of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is presented in the table below. These values are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 15880-03-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₄O₃ | --INVALID-LINK-- |

| Molecular Weight | 206.24 g/mol | --INVALID-LINK-- |

| Appearance | Light yellow to off-white powder | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The primary route for the synthesis of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with succinic anhydride. This electrophilic aromatic substitution reaction is a fundamental method for the formation of aryl ketones.

General Friedel-Crafts Acylation Protocol

This protocol describes a solvent-free method for the synthesis of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid. This approach is environmentally friendly and often leads to high yields.

Materials:

-

1,3-Dimethylbenzene (m-xylene)

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Crushed ice

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

In a fume hood, combine succinic anhydride (1.0 molar equivalent) and powdered anhydrous aluminum chloride (2.0 molar equivalents) in a mortar.

-

Grind the mixture with a pestle for approximately one minute to ensure thorough mixing.

-

Add 1,3-dimethylbenzene (1.0 molar equivalent) to the solid mixture.

-

Continue to grind the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is around 8 minutes.[1]

-

Upon completion, carefully transfer the reaction mixture to a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

The solid product will precipitate. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold water to remove any remaining acid and inorganic salts.

-

The product can be further purified by recrystallization from a suitable solvent if necessary.

Spectral Data Analysis

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the butanoic acid chain, and the methyl groups on the phenyl ring.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | ~7.0-7.8 | Multiplet | 3H |

| -CH₂- (adjacent to C=O) | ~3.2 | Triplet | 2H |

| -CH₂- (adjacent to COOH) | ~2.8 | Triplet | 2H |

| Aromatic -CH₃ | ~2.3-2.5 | Singlet | 6H |

| Carboxylic Acid -OH | >10 | Broad Singlet | 1H |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~198-202 |

| Carboxylic Acid (COOH) | ~175-180 |

| Aromatic C (quaternary) | ~135-145 |

| Aromatic CH | ~125-135 |

| -CH₂- (adjacent to C=O) | ~33 |

| -CH₂- (adjacent to COOH) | ~29 |

| Aromatic -CH₃ | ~20-22 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |

| C-H (Aromatic) | 3000-3100 | Stretching vibration |

| C-H (Aliphatic) | 2850-3000 | Stretching vibration |

| C=O (Ketone) | 1680-1700 | Stretching vibration |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching vibration |

| C=C (Aromatic) | 1450-1600 | Stretching vibration |

Predicted Mass Spectrometry Fragmentation

In mass spectrometry using electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z 206. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage at the carbonyl group.

Potential Biological Activity and Signaling Pathways

While direct biological studies on 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid are limited, the broader class of 4-aryl-4-oxobutanoic acids and benzoylpropionic acid derivatives has been investigated for various pharmacological activities.[1][2]

Anti-inflammatory and Analgesic Potential

Many arylpropionic acid derivatives are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[3] The mechanism of action for these compounds often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[3] Studies on compounds structurally related to 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid have shown anti-inflammatory and analgesic properties.[1][2][4] For instance, 3-benzoylpropionic acid has demonstrated significant anti-inflammatory activity in in vivo models, marked by a reduction in cell migration and levels of nitric oxide and prostaglandin E2.[2]

Future Research Directions

The information presented in this guide highlights that while the fundamental chemistry of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is understood, its biological profile remains largely unexplored. Future research should focus on:

-

Definitive Spectral Analysis: Obtaining and publishing high-resolution NMR, IR, and mass spectra to create a definitive reference for this compound.

-

Biological Screening: Conducting in vitro and in vivo studies to evaluate its potential anti-inflammatory, analgesic, and other pharmacological activities.

-

Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to understand how modifications to the chemical structure impact its biological activity.

This compound represents a promising starting point for the development of new therapeutic agents, and further investigation is warranted to unlock its full potential.

References

- 1. In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid, a keto-substituted carboxylic acid. While specific data for this particular isomer is limited in publicly available scientific literature, this document outlines its logical synthesis, expected physicochemical properties, and spectral characteristics based on established chemical principles and data from closely related isomers. The potential for this class of compounds in medicinal chemistry and drug development is also discussed, providing a framework for future research and application.

The primary synthetic route to 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with succinic anhydride. This electrophilic aromatic substitution is a cornerstone of organic synthesis for creating aryl ketones. The directing effects of the two methyl groups on the aromatic ring predominantly favor acylation at the 4-position, leading to the desired product.

Physicochemical and Spectral Data

A definitive CAS Number for 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid could not be located in publicly accessible databases, suggesting it is a less commonly synthesized or documented isomer compared to its analogs. For comparative purposes, the following table summarizes key data for the closely related 2,5- and 3,4-dimethylphenyl isomers. It is anticipated that the properties of the 2,4-dimethyl isomer would be of a similar magnitude.

| Property | 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid |

| CAS Number | 5394-59-2[1][2] | 51036-98-7[3] |

| Molecular Formula | C₁₂H₁₄O₃[1][2] | C₁₂H₁₄O₃[3] |

| Molecular Weight | 206.24 g/mol [2][3] | 206.24 g/mol [3] |

| Appearance | Colorless crystalline solid[4] | White powder[5] |

| Melting Point | 100-104 °C[4] | Not specified |

| Boiling Point | Not specified | Not specified |

| Solubility | Soluble in chloroform and dimethylformamide; insoluble in water.[4] | Not specified |

Spectral Data Interpretation

The structural confirmation of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid would rely on standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the phenyl ring, and the methylene protons of the butanoic acid chain. The chemical shifts and splitting patterns would be characteristic of the 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would reveal unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, the methyl carbons, and the methylene carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid. The O-H stretch of the carboxylic acid would also be prominent as a broad band.

-

Mass Spectrometry: Mass spectral analysis would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the butanoic acid side chain.

Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of m-xylene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Experimental Protocol

Materials:

-

m-Xylene (1,3-dimethylbenzene)

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), concentrated

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas trap to handle the evolving HCl gas. The apparatus should be dried to prevent moisture from deactivating the catalyst.

-

Catalyst Suspension: Anhydrous aluminum chloride (approximately 2.2 molar equivalents relative to succinic anhydride) is suspended in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A solution of succinic anhydride (1 molar equivalent) and m-xylene (can be used as the solvent or in slight excess) is added dropwise to the stirred suspension of aluminum chloride at a controlled temperature, typically between 0 and 5 °C, to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic extracts are combined.

-

Washing: The combined organic phase is washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any unreacted succinic acid), and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product as a crystalline solid.

Diagrams

Caption: Experimental workflow for the synthesis of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid.

Caption: Key mechanistic steps in the Friedel-Crafts acylation.

Biological Activity and Signaling Pathways

There is a notable absence of published scientific literature detailing the specific biological activities, mechanisms of action, or associated signaling pathways for 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid. However, structurally related compounds have been investigated for their pharmacological potential. For instance, derivatives of 4-oxo-butanoic acid have been explored for various therapeutic applications, including as anti-inflammatory agents.[6]

Future research could involve screening 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid and its derivatives in a variety of biological assays to elucidate any potential therapeutic effects. Given the structural motifs, investigations into its activity as an enzyme inhibitor or a receptor ligand could be promising starting points.

Conclusion

4-(2,4-Dimethylphenyl)-4-oxobutanoic acid represents a specific isomer within a class of compounds that are readily accessible through well-established synthetic methodologies like the Friedel-Crafts acylation. While detailed characterization and biological evaluation of this particular isomer are not widely reported, this guide provides a solid foundation for its synthesis and purification. The provided data on related isomers serves as a valuable reference point for researchers. The potential for this and similar molecules in drug discovery warrants further investigation to uncover their biological functions and therapeutic applications.

References

- 1. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid - Wikidata [wikidata.org]

- 2. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 6. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid and its Analogs in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid, a member of the aryl-oxobutanoic acid class of compounds. Due to the limited publicly available data on this specific molecule, this document expands its scope to include closely related and better-characterized analogs. The guide details the physicochemical properties, general synthetic methodologies, and potential applications of this chemical family, with a focus on their role as intermediates in pharmaceutical synthesis. Experimental workflows and hypothetical biological pathways based on known analogs are presented to provide a framework for future research and development. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction and Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid . It belongs to a class of keto-acids that serve as versatile building blocks in organic synthesis. While specific experimental data for this compound is sparse in peer-reviewed literature, its structural analogs have found significant applications, particularly as precursors in the synthesis of active pharmaceutical ingredients (APIs).

This guide will leverage data from structurally similar compounds, such as 4-(2,4-difluorophenyl)-4-oxobutanoic acid and various dimethylphenyl isomers, to provide a thorough technical overview. These analogs offer valuable insights into the expected chemical properties and potential utility of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid.

Physicochemical Properties

Quantitative data for 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is not widely reported. However, we can compile the properties of several closely related analogs to provide a comparative reference. The table below summarizes key physicochemical data for various aryl-oxobutanoic acids, sourced from publicly available databases.

| Property | 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid[1] | 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid[2] | 4-(3,5-Dimethylphenyl)-4-oxobutanoic acid[3] | 4-(4-Methylphenyl)-4-oxobutanoic acid[4][5] |

| Molecular Formula | C₁₂H₁₄O₃ | C₁₂H₁₄O₃ | C₁₂H₁₄O₃ | C₁₁H₁₂O₃ |

| Molecular Weight | 206.24 g/mol | 206.24 g/mol | 206.24 g/mol | 192.21 g/mol |

| CAS Number | 5394-59-2 | 51036-98-7 | 36440-58-1 | 4619-20-9 |

| Appearance | Colorless crystalline solid[6] | White powder[7] | - | White powder |

| Melting Point | 100-104 °C[6] | - | - | 127-130 °C |

| Solubility | Soluble in chloroform and dimethylformamide; insoluble in water.[6] | - | - | Insoluble in water |

Synthesis of Aryl-oxobutanoic Acids

The most common and industrially scalable method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation .[4][8] This electrophilic aromatic substitution reaction involves the acylation of an aromatic substrate (in this case, 1,3-dimethylbenzene or xylene) with succinic anhydride, typically using a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).

General Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a generalized procedure based on the synthesis of analogous compounds.[8]

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Anhydrous aluminum chloride (AlCl₃, ~2.2 equivalents) is suspended in an inert solvent such as dichloromethane (DCM).

-

Reagent Addition: The flask is cooled in an ice bath. Succinic anhydride (1.0 equivalent) is added portion-wise to the stirred suspension.

-

Acylation: The aromatic substrate (e.g., 1,3-dimethylbenzene, 1.0 equivalent) is added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.

-

Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid (HCl). This step hydrolyzes the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate). The combined organic extracts are washed with water, saturated sodium bicarbonate solution (to remove unreacted succinic acid), and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane), to yield the pure 4-aryl-4-oxobutanoic acid.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis via Friedel-Crafts acylation.

Applications in Drug Development and Medicinal Chemistry

Aryl-oxobutanoic acid derivatives are primarily valued as key intermediates in the synthesis of pharmaceuticals. For instance, 4-(2,4-difluorophenyl)-4-oxobutanoic acid is a critical precursor for second-generation triazole antifungal agents like Posaconazole and Voriconazole, which are vital for treating severe fungal infections.[9][10] These intermediates provide a foundational scaffold that can be chemically elaborated to build the complex structures of APIs.

While direct biological applications of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid are not documented, its structural similarity to other biologically active molecules suggests potential avenues for research. The broader class of aryl propionic acid derivatives, for example, includes many well-known non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[11]

Potential Biological Activity and Signaling Pathways

Direct studies on the mechanism of action or protein targets for 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid are absent from the literature. However, by examining structurally related compounds, we can hypothesize potential biological activities.

Some derivatives of 4-aryl-4-oxobutanoic acids have been investigated for antirheumatic and anti-inflammatory properties.[12] For example, Flobufen, a compound with a similar oxobutanoic acid core, is known to inhibit the production of leukotrienes, which are key mediators in inflammatory pathways.[13] This suggests that new derivatives could be screened for activity against enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LOX) or cyclooxygenase (COX).

Hypothetical Signaling Pathway Modulation

If a derivative of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid were to exhibit anti-inflammatory properties similar to other aryl-keto-acids, it might modulate inflammatory signaling as depicted in the diagram below.

Caption: Hypothetical inhibition of the arachidonic acid inflammatory cascade.

Conclusion and Future Directions

4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is a chemical entity with potential value as a synthetic intermediate. While direct experimental data remains scarce, a comprehensive analysis of its structural analogs provides a solid foundation for predicting its properties and outlining a viable synthetic route via Friedel-Crafts acylation. Its primary foreseeable application lies in its use as a building block for more complex molecules in medicinal chemistry.

Future research should focus on the practical synthesis and characterization of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid to establish its physicochemical properties. Subsequently, the compound and its derivatives could be subjected to biological screening against a panel of enzymes involved in inflammatory or other disease pathways to uncover any potential pharmacological activity. Such studies would be crucial in determining whether this compound holds a therapeutic value beyond its role as a chemical intermediate.

References

- 1. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(3,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 583723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 5. 4-(4-甲基苯基)-4-氧代丁酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 12. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Potential Biological Activity of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid

Disclaimer: Direct experimental data on the biological activity of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential biological activities based on the known pharmacology of structurally related 4-aryl-4-oxobutanoic acid derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive framework for guiding future investigations.

Introduction

4-(2,4-Dimethylphenyl)-4-oxobutanoic acid belongs to the class of aryl-oxo-alkanoic acids, a scaffold that has garnered interest in medicinal chemistry due to its structural resemblance to endogenous molecules and its synthetic versatility. The presence of a keto-acid moiety and a substituted phenyl ring provides a framework for diverse biological activities. While this specific compound is primarily documented as a chemical intermediate, its structural analogs have been explored for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. This technical guide will synthesize the available information on these related compounds to build a predictive profile for 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid.

Physicochemical Properties

A summary of the computed physicochemical properties for 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is presented below. These properties are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | PubChem |

| Molecular Weight | 206.24 g/mol | PubChem |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid could potentially exhibit a range of biological effects.

3.1. Anti-inflammatory and Analgesic Activity

Derivatives of 4-oxobutanoic acid have been investigated for their anti-inflammatory properties. For instance, some related compounds have shown to inhibit the production of pro-inflammatory mediators. The mechanism may involve the inhibition of enzymes like cyclooxygenase (COX) or 5-lipoxygenase (5-LOX), which are key in the inflammatory cascade.

Aryl propionic acid derivatives, which share structural similarities, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The biological response of NSAIDs often results from the suppression of prostaglandin biosynthesis by inhibiting the COX enzyme.[1]

3.2. Anticancer Activity

Several 4-oxobutanoic acid derivatives have been reported to possess cytotoxic properties against various cancer cell lines.[2] The proposed mechanisms often involve the induction of apoptosis.[2] Some derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[2]

3.3. Antimicrobial and Antifungal Activity

Certain heterocyclic compounds derived from 4-oxo-butanoic acids have demonstrated antimicrobial and antifungal activities.[3] For example, 4-(2,4-Difluorophenyl)-4-oxobutanoic acid serves as a key intermediate in the synthesis of potent triazole antifungal agents.[2][4]

Quantitative Data on Structurally Related Compounds

The following table summarizes available quantitative data on the biological activity of selected 4-oxobutanoic acid analogs. This data is essential for understanding the structure-activity relationships (SAR) within this class of compounds.

| Compound | Biological Activity | Assay | Result (IC₅₀/EC₅₀) | Reference |

| Flobufen (4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid) | Inhibition of Leukotriene B4 (LTB4) production | In vitro | Not specified | [5] |

| 2-Acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) | Suppression of rat adjuvant arthritis | In vivo | Not specified | [6] |

| Substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids | Anti-inflammatory, analgesic, antimicrobial activity | Various | Moderate activity | [7] |

| 1,2,4-Oxadiazole derivatives containing an aryl carboxylic acid moiety | SARS-CoV-2 PLpro inhibition | Enzymatic assay | 1.0 - 1.8 µM | [8] |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Antiproliferative activity (A549 cells) | Cell-based assay | Not specified | [9] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of the biological activity of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid.

5.1. In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a test compound against a specific enzyme (e.g., COX-2, 5-LOX).

-

Enzyme and Substrate Preparation: A solution of the purified enzyme and its specific substrate are prepared in an appropriate buffer.

-

Compound Preparation: The test compound, 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

-

Assay Reaction: The enzyme, substrate, and various concentrations of the test compound are incubated together in a microplate. A control reaction without the inhibitor is also run.

-

Detection: The product formation is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

5.2. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

5.3. In Vivo Anti-inflammatory Model (Carrageenan-induced Paw Edema)

This is a standard model to evaluate the in vivo anti-inflammatory activity of a compound.[5]

-

Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test compound is administered orally or intraperitoneally at different doses. A control group receives the vehicle.

-

Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Signaling Pathways and Experimental Workflows

Visual representations of potential signaling pathways and experimental workflows can aid in understanding the compound's mechanism of action and in planning future studies.

6.1. Hypothetical Signaling Pathway: PI3K/Akt/mTOR Inhibition

Some 4-oxobutanoic acid derivatives have been suggested to exert anticancer effects by modulating the PI3K/Akt/mTOR pathway.[2] The following diagram illustrates a simplified representation of this potential mechanism of action.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

6.2. General Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for the initial biological screening and mechanism of action studies for a novel compound like 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ipbcams.ac.cn [ipbcams.ac.cn]

- 9. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid, a keto-acid derivative with potential applications in medicinal chemistry. Due to a lack of extensive direct research on this specific molecule, this guide synthesizes information from structurally related analogs and isomers to provide a thorough overview of its probable synthesis, physicochemical properties, and potential biological activities. The primary synthetic route is identified as the Friedel-Crafts acylation of m-xylene with succinic anhydride. Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid may exhibit similar pharmacological properties, likely through the modulation of inflammatory pathways such as the cyclooxygenase (COX) pathway. This document details extrapolated experimental protocols, presents physicochemical data in tabular format, and includes diagrams of the synthetic pathway and a relevant biological signaling pathway to guide future research and development efforts.

Introduction

4-(2,4-Dimethylphenyl)-4-oxobutanoic acid belongs to the class of aroylpropionic acids, characterized by an aromatic ketone and a carboxylic acid moiety. This structural motif is present in various biologically active compounds. While direct studies on 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid are limited, its structural similarity to known pharmacologically active agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs), makes it a compound of interest for drug discovery and development.[1][2] This guide aims to provide a detailed technical overview by leveraging data from analogous compounds to predict its chemical and biological profile.

Physicochemical Properties

The physicochemical properties of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid have been estimated based on data available for its isomers, 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid and 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid.[3][4]

| Property | Predicted Value | Data Source (Analog) |

| Molecular Formula | C₁₂H₁₄O₃ | [3][4] |

| Molecular Weight | 206.24 g/mol | [3][4] |

| IUPAC Name | 4-(2,4-dimethylphenyl)-4-oxobutanoic acid | N/A |

| CAS Number | Not available | N/A |

| Predicted XLogP3 | ~1.8 | [3][4] |

| Appearance | Likely a white to off-white solid | [5] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and acetone | Inferred |

Synthesis

The most probable and industrially scalable method for the synthesis of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of m-xylene with succinic anhydride, catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃).

Synthetic Scheme

Caption: Synthetic pathway for 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from general procedures for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[6][7]

Materials:

-

m-Xylene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable solvent (e.g., carbon disulfide, nitrobenzene)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, add anhydrous aluminum chloride (2.2 molar equivalents) and the chosen solvent (e.g., dichloromethane).

-

Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Prepare a solution of succinic anhydride (1.0 molar equivalent) and m-xylene (1.1 molar equivalents) in the same solvent. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM) two to three times.

-

Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted succinic acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or toluene) to yield 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid as a solid.

Spectral and Characterization Data (Predicted)

The following table summarizes the expected spectral data for 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid, based on data for its isomers.[3][4][8][9]

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, two methyl groups on the aromatic ring, and the aliphatic protons of the butanoic acid chain. |

| ¹³C NMR | Peaks for the carbonyl carbon of the ketone, the carboxylic acid carbon, aromatic carbons (including substituted and unsubstituted positions), methyl carbons, and the aliphatic carbons of the butanoic acid chain. |

| IR Spectroscopy (cm⁻¹) | Broad O-H stretch (carboxylic acid) around 2500-3300, C=O stretch (ketone) around 1680, C=O stretch (carboxylic acid) around 1710, and C-H stretches for aromatic and aliphatic protons. |

| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at approximately 206. Key fragmentation patterns would likely involve the loss of water, the carboxylic acid group, and cleavage at the keto group. |

Biological Activity and Potential Signaling Pathways

Aryl propionic acid derivatives are a major class of NSAIDs, with prominent members like ibuprofen and naproxen.[1][2][10] These compounds primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid.[1] Given its structure, 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is hypothesized to have similar anti-inflammatory properties.

Hypothesized Mechanism of Action: COX Inhibition

Caption: Hypothesized inhibition of the COX pathway by the target compound.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (4-(2,4-Dimethylphenyl)-4-oxobutanoic acid)

-

Reference NSAID (e.g., ibuprofen or celecoxib)

-

Reaction buffer (e.g., Tris-HCl)

-

Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Preparation: Prepare a stock solution of the test compound and the reference NSAID in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Incubation: In a 96-well plate, add the enzyme solution, the test compound at various concentrations (or vehicle control), and pre-incubate for a specified time (e.g., 15 minutes) at 37 °C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., a strong acid).

-

Quantification of Prostaglandin: Measure the concentration of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

Caption: A general experimental workflow for the synthesis and evaluation of the target compound.

Conclusion

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Solved This is IR Sepctrum for | Chegg.com [chegg.com]

- 9. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Overview of 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid

The most common and effective method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride. For the target molecule, this involves the reaction of 1,3-dimethylbenzene (m-xylene) with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on the synthesis of similar compounds.

Materials and Reagents:

-

1,3-Dimethylbenzene (m-xylene)

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a gas outlet to a trap. Anhydrous aluminum chloride (approximately 2.2 molar equivalents) is suspended in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A solution of succinic anhydride (1.0 molar equivalent) and m-xylene (1.1 to 1.5 molar equivalents) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. The temperature is maintained between 0 and 5 °C using an ice bath to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with water, a 5% sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the final product, typically as a crystalline solid.

Spectroscopic Data

While specific, experimentally verified spectroscopic data for 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is not available in the searched literature, this section outlines the expected data based on the compound's structure and data from similar molecules. The tables below are provided as a template for data that would be acquired upon synthesis and characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | s | 1H | Carboxylic acid proton (-COOH) |

| ~7.6 | d | 1H | Aromatic proton (ortho to carbonyl) |

| ~7.1 | d | 1H | Aromatic proton (ortho to methyl) |

| ~7.0 | s | 1H | Aromatic proton (between methyl groups) |

| ~3.2 | t | 2H | Methylene protons (-CH₂-CO-) |

| ~2.7 | t | 2H | Methylene protons (-CH₂-COOH) |

| ~2.4 | s | 3H | Aromatic methyl protons (-CH₃) |

| ~2.3 | s | 3H | Aromatic methyl protons (-CH₃) |

Note: Predicted shifts are in CDCl₃ or DMSO-d₆ and are estimates based on analogous structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~200 | Carbonyl carbon (ketone, C=O) |

| ~178 | Carbonyl carbon (carboxylic acid, C=O) |

| ~142 | Aromatic carbon (substituted) |

| ~138 | Aromatic carbon (substituted) |

| ~134 | Aromatic carbon (substituted) |

| ~130 | Aromatic carbon (CH) |

| ~128 | Aromatic carbon (CH) |

| ~126 | Aromatic carbon (CH) |

| ~33 | Methylene carbon (-CH₂-CO-) |

| ~28 | Methylene carbon (-CH₂-COOH) |

| ~21 | Methyl carbon (-CH₃) |

| ~20 | Methyl carbon (-CH₃) |

Note: Predicted shifts are in CDCl₃ or DMSO-d₆ and are estimates.

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~1710 | C=O stretch (carboxylic acid dimer) |

| ~1680 | C=O stretch (aryl ketone) |

| ~1600, ~1470 | C=C stretch (aromatic ring) |

| ~2950 | C-H stretch (aliphatic) |

| ~3050 | C-H stretch (aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 206 | [M]⁺ (Molecular ion) |

| 133 | [M - C₄H₅O₂]⁺ |

| 105 | [M - C₅H₇O₃]⁺ |

Note: Fragmentation patterns are predicted based on typical cleavages for this class of compounds.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid.

Caption: Synthetic pathway for 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid.

Caption: Step-by-step experimental workflow for the synthesis.

An In-depth Technical Guide to 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid

This technical guide provides a comprehensive overview of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid, detailing its physicochemical properties, a protocol for its synthesis, and a discussion of its potential biological relevance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

While specific experimental data for 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is not widely available, its core physicochemical properties can be reliably inferred from its isomeric analogs, such as 4-(2,5-dimethylphenyl)-4-oxobutanoic acid and 4-(3,4-dimethylphenyl)-4-oxobutanoic acid. These compounds share the same molecular formula and are expected to have very similar molecular weights and other physical properties.

Table 1: Physicochemical Data for 4-(Aryl)-4-oxobutanoic Acid Analogs

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2][3] |

| Molecular Weight | 206.24 g/mol | [1][2][3] |

| IUPAC Name | 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid | - |

| CAS Number | Not assigned | - |

| Monoisotopic Mass | 206.094294304 Da | [1] |

Experimental Protocols

Synthesis of 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of 4-(aryl)-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[4][5]. The following protocol is adapted from established procedures for structurally similar compounds.

Materials and Reagents:

-

1,3-Dimethylbenzene (m-xylene)

-

Succinic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Water, deionized

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), a suspension of anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane is prepared. The flask is cooled to 0-5 °C in an ice bath.

-

Addition of Reactants: A solution of succinic anhydride (1.0 molar equivalent) and 1,3-dimethylbenzene (1.1 molar equivalents) in anhydrous dichloromethane is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Workup: The reaction mixture is cooled in an ice bath and carefully quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum-product complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic extracts are washed sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted succinic acid), and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a mixture of ethyl acetate and hexane to afford 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid as a crystalline solid.

Characterization:

The identity and purity of the synthesized compound can be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ketone and carboxylic acid).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Potential Biological Activity and Signaling Pathways

Based on the activities of these related compounds, a hypothetical mechanism of action for 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid could involve the modulation of inflammatory pathways. The following diagram illustrates a potential, though speculative, signaling pathway.

Caption: A diagram illustrating the hypothetical inhibition of COX enzymes by 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid.

Conclusion

4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is a compound with a molecular weight of approximately 206.24 g/mol . While specific experimental data for this isomer is limited, its synthesis can be readily achieved through established methods like Friedel-Crafts acylation. Based on the known biological activities of structurally related arylalkanoic acids, it is a candidate for investigation into its potential anti-inflammatory properties. Further research is required to fully characterize this compound and explore its pharmacological potential.

References

- 1. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(3,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 583723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Studying of analgesic and anti-inflammatory activity of 2,4-dioxobutanoic acid hydrazine derivatives - Pulina - Perm Medical Journal [ogarev-online.ru]

A Technical Guide to the Solubility of 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is an organic compound whose physicochemical properties are of significant interest in medicinal chemistry and materials science. As a molecule featuring both a carboxylic acid group and an aromatic ketone, its solubility behavior is complex and crucial for applications ranging from reaction kinetics and purification to formulation development. Understanding its solubility in various organic solvents is a prerequisite for its effective use in synthesis, screening, and as a potential building block for larger molecules.

This technical guide provides a comprehensive overview of the principles governing the solubility of this compound and outlines the standard methodologies for its quantitative determination. While specific, publicly available solubility data for 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is limited, this document presents a framework for its experimental assessment and provides expected solubility trends based on its chemical structure.

Predicted Solubility Profile

The structure of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid—containing a polar carboxylic acid head and a larger, more nonpolar dimethylphenyl keto moiety—suggests a nuanced solubility profile. Following the principle of "like dissolves like," its solubility is expected to be influenced by the solvent's polarity, hydrogen bonding capability, and dielectric constant.[1][2]

-

Polar Protic Solvents (e.g., Alcohols): The carboxylic acid group can act as both a hydrogen bond donor and acceptor, leading to favorable interactions with solvents like ethanol and methanol. Good solubility is anticipated in these solvents.[1]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents can accept hydrogen bonds and have significant dipole moments, which should allow them to effectively solvate the molecule. Solvents with a carbonyl group may show enhanced solubility.[3]

-

Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar aromatic ring and alkyl groups will interact favorably with nonpolar solvents. However, the highly polar carboxylic acid group will limit overall solubility. Solubility is expected to be low in these solvents.[1]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid. For research and development purposes, direct experimental measurement is essential. A standardized table for presenting such empirically determined data is provided below.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis |

| Methanol | 25 | Data not available | e.g., HPLC, Gravimetric |

| Ethanol | 25 | Data not available | e.g., HPLC, Gravimetric |

| Acetone | 25 | Data not available | e.g., UV-Vis, HPLC |

| Ethyl Acetate | 25 | Data not available | e.g., UV-Vis, HPLC |

| Dichloromethane | 25 | Data not available | e.g., Gravimetric |

| Toluene | 25 | Data not available | e.g., HPLC, Gravimetric |

| Hexane | 25 | Data not available | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

The most reliable and widely accepted method for determining the thermodynamic equilibrium solubility of a solid compound in an organic solvent is the isothermal shake-flask method .[4][5] This method involves equilibrating an excess of the solid compound with the solvent at a constant temperature until the solution is saturated.

Protocol: Isothermal Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid to a series of vials, each containing a known volume or mass of a selected organic solvent.

-

The presence of undissolved solid is critical to ensure that equilibrium saturation is achieved.[4]

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a constant-temperature orbital shaker or shaking incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 18-24 hours) to ensure equilibrium is reached.[6] The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any microscopic particulate matter.[5]

-

-

Quantification of Solute:

-

The concentration of the dissolved solid in the filtrate can be determined using various analytical techniques:

-

Gravimetric Analysis: Evaporate the solvent from the filtered aliquot under reduced pressure or gentle heat and weigh the remaining solid residue. This method is straightforward but requires a non-volatile solute.

-

Chromatographic Analysis (HPLC): Dilute the filtered aliquot with a suitable mobile phase and analyze it using High-Performance Liquid Chromatography (HPLC) with a UV detector. The concentration is determined by comparing the peak area to a pre-established calibration curve.[5]

-

Spectroscopic Analysis (UV-Vis): If the compound has a distinct chromophore, its concentration can be determined using a UV-Vis spectrophotometer by measuring the absorbance at a specific wavelength and using a calibration curve.

-

-

Visualization of Experimental Workflow

The logical flow for determining the solubility class and quantitative solubility of an organic compound can be visualized as follows.

Caption: Logical workflow for solubility classification and quantitative measurement.

Conclusion

While specific quantitative solubility data for 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is not prevalent in public literature, its structural features provide a basis for predicting its behavior in various organic solvents. For any application requiring precise concentration data, the isothermal shake-flask method remains the gold standard for experimental determination.[4] The detailed protocol and workflow provided in this guide offer a robust framework for researchers to generate reliable and accurate solubility data, which is indispensable for the effective utilization of this compound in research and development.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. chem.ws [chem.ws]

- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. bioassaysys.com [bioassaysys.com]

A_Comprehensive_Technical_Guide_to_the_Friedel-Crafts_Acylation_for_the_Synthesis_of_4-Oxobutanoic_Acids

<Step>

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. This in-depth technical guide focuses on a specific, highly valuable application: the acylation of aromatic compounds with succinic anhydride to yield 4-aryl-4-oxobutanoic acids. These products are not merely synthetic intermediates; they are crucial building blocks for a diverse array of pharmaceuticals and biologically active molecules. This document provides a detailed exploration of the underlying reaction mechanism, offers field-proven experimental protocols, discusses the scope and limitations of the methodology, and presents a guide to common troubleshooting scenarios. Our objective is to furnish researchers, scientists, and drug development professionals with the technical expertise and practical insights necessary to successfully employ this reaction in their synthetic endeavors.

Introduction: The Strategic Importance of 4-Aryl-4-Oxobutanoic Acids

The 4-aryl-4-oxobutanoic acid scaffold is a privileged structure in medicinal chemistry and materials science. The inherent combination of a carboxylic acid and a ketone functional group within a flexible four-carbon chain allows for a wide range of subsequent chemical modifications. This versatility has led to their use as key precursors in the synthesis of various heterocyclic compounds and has spurred investigations into their anti-inflammatory properties.[1] Derivatives of 4-aryl-4-oxobutanoic acid have been explored as Src kinase inhibitors for potential cancer therapies and as antirheumatic agents.[2]

The most direct and classical route to these valuable compounds is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride.[1][3] This electrophilic aromatic substitution reaction, named after its discoverers Charles Friedel and James Mason Crafts, has been a staple in organic chemistry since its inception in 1877.[4] This guide will delve into the nuances of this reaction, providing a comprehensive resource for its practical application.

The Reaction Mechanism: A Step-by-Step Elucidation

The Friedel-Crafts acylation of an arene with succinic anhydride is a classic example of an electrophilic aromatic substitution. The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][3] The mechanism can be dissected into three key stages:

2.1. Generation of the Acylium Ion: The reaction initiates with the interaction between the Lewis acid catalyst (AlCl₃) and succinic anhydride. The aluminum chloride coordinates to one of the carbonyl oxygens of the anhydride, polarizing the carbonyl group and facilitating the cleavage of the C-O bond. This generates a highly electrophilic acylium ion, which is stabilized by resonance.[5][6]

2.2. Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion.[5] This step is typically the rate-determining step of the reaction. The attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]

2.3. Rearomatization and Product Formation: Aromaticity is restored through the loss of a proton from the carbon atom bearing the newly attached acyl group.[5] The liberated proton reacts with the [AlCl₃(OH)]⁻ species to regenerate the Lewis acid catalyst and form HCl. However, a critical aspect of this reaction is the use of a stoichiometric amount, or even a slight excess, of the Lewis acid. This is because the ketone product itself is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering the catalyst.[7][8] Therefore, an aqueous workup with acid is necessary to hydrolyze this complex and liberate the final 4-aryl-4-oxobutanoic acid product.[3]

Caption: Key stages of the Friedel-Crafts acylation mechanism.

Experimental Protocol: Synthesis of 4-Oxo-4-phenylbutanoic Acid

This section provides a detailed, step-by-step methodology for the synthesis of 4-oxo-4-phenylbutanoic acid, a representative example of a 4-aryl-4-oxobutanoic acid.

3.1. Materials and Equipment

| Materials | Equipment |

| Benzene (anhydrous) | Three-necked round-bottom flask (500 mL) |

| Succinic anhydride | Reflux condenser with a calcium chloride drying tube |

| Aluminum chloride (anhydrous, powdered) | Dropping funnel |

| Concentrated Hydrochloric Acid | Mechanical or magnetic stirrer |

| Water | Heating mantle or steam bath |

| Ice | Beakers and Erlenmeyer flasks |

| Anhydrous Sodium Carbonate | Büchner funnel and filter flask |

3.2. Reaction Setup and Procedure

Caption: General experimental workflow for Friedel-Crafts acylation.

-

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a reflux condenser (fitted with a calcium chloride drying tube to prevent atmospheric moisture), a dropping funnel, and a mechanical stirrer.[3]

-

Reagent Charging: Charge the flask with 50 g (0.5 mole) of succinic anhydride and 200 g (225 mL, 2.5 moles) of anhydrous benzene.[3]

-

Catalyst Addition: With vigorous stirring, add 100 g (0.75 mole) of powdered anhydrous aluminum chloride to the mixture in one portion.[3]

-

Reaction: An exothermic reaction will commence, accompanied by the evolution of hydrogen chloride gas.[3] Once the initial exotherm subsides, heat the reaction mixture under reflux using a steam bath or heating mantle for 30 minutes to ensure the reaction goes to completion.[3]

-

Workup: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Carefully and slowly pour the reaction mixture into the ice-acid mixture with stirring to decompose the aluminum chloride complex.

-

Isolation and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers and wash them sequentially with water and a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The crude 4-oxo-4-phenylbutanoic acid can be further purified by recrystallization from hot water. The expected yield is in the range of 77-82%.[1]

3.3. Quantitative Data

| Parameter | Value |

| Succinic Anhydride | 50 g (0.5 mole) |

| Benzene | 200 g (225 mL, 2.5 moles) |

| Aluminum Chloride | 100 g (0.75 mole) |

| Expected Yield | 95-100 g (77-82%)[1] |

3.4. Characterization Data for 4-Oxo-4-phenylbutanoic acid

-

¹H NMR (400 MHz, CDCl₃): δ 7.99 (d, 2H, J = 7.2 Hz), 7.58 (t, 1H, J = 7.6 Hz), 7.47 (t, 2H, J = 7.6 Hz), 3.32 (t, 2H, J = 6.6 Hz), 2.82 (t, 2H, J = 6.6 Hz) ppm.[9]

-

¹³C NMR (100 MHz, CDCl₃): δ 197.9, 178.4, 136.5, 133.5, 128.8, 128.2, 33.3, 28.1 ppm.[9]

-

HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₀H₁₁O₃: 179.0703; found 179.0702.[9]

Scope, Limitations, and Troubleshooting

4.1. Scope of the Reaction

The Friedel-Crafts acylation with succinic anhydride is applicable to a wide range of aromatic and heteroaromatic substrates. Electron-rich aromatic compounds, such as toluene, anisole, and naphthalene, are particularly good substrates for this reaction.

4.2. Limitations

Despite its utility, the Friedel-Crafts acylation has several limitations:

-

Deactivated Aromatic Rings: The reaction is generally not suitable for aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H), as these groups deactivate the ring towards electrophilic substitution.[8]

-

Presence of Certain Functional Groups: Aromatic compounds containing amino or hydroxyl groups can undergo competing N- or O-acylation.[10] Furthermore, the Lewis acid catalyst can complex with these basic functional groups, rendering them unreactive.

-

Polyacylation: While less of a problem than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic substrates.[11] The electron-withdrawing nature of the acyl group deactivates the product towards further acylation, which helps to mitigate this issue.[7]

4.3. Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Inadequate Catalyst Activity: The Lewis acid (e.g., AlCl₃) may be old or hydrated. | Use freshly opened or sublimed AlCl₃. Ensure all glassware and solvents are anhydrous.[8] |

| Deactivated Aromatic Substrate. | This reaction is not suitable for strongly deactivated rings. Consider using a more electron-rich substrate.[8] | |

| Low Reaction Temperature. | Gradually increase the reaction temperature; some reactions may require refluxing in a suitable solvent.[8] | |

| Formation of Side Products | Intramolecular Cyclization: In some cases, the carboxylic acid of the product can undergo an intramolecular Friedel-Crafts reaction to form a cyclic ketone. | This is more likely to occur under harsh reaction conditions. Milder Lewis acids or lower reaction temperatures may be beneficial. |

Subsequent Transformations: The Path to Further Complexity

The 4-aryl-4-oxobutanoic acids synthesized via Friedel-Crafts acylation are versatile intermediates for further synthetic transformations. A particularly useful subsequent reaction is the Clemmensen reduction, which reduces the ketone to a methylene group, yielding a 4-arylbutanoic acid.[7][12] This two-step sequence of Friedel-Crafts acylation followed by Clemmensen reduction is a classic strategy for the primary alkylation of arenes, avoiding the carbocation rearrangements often problematic in direct Friedel-Crafts alkylation.[12][13] The Clemmensen reduction is typically carried out using zinc amalgam and concentrated hydrochloric acid.[12][14] It is important to note that the substrate must be stable to these strongly acidic conditions.[12]

Conclusion